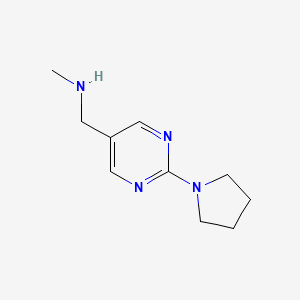![molecular formula C9H15N3O4S B7576237 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid](/img/structure/B7576237.png)
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid, also known as MPPA, is a novel compound with potential applications in scientific research. It is a sulfonamide derivative and a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. Therefore, MPPA has been investigated as a potential anticancer agent.
Wirkmechanismus
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits CAIX, which is an enzyme that regulates the pH of the tumor microenvironment. CAIX is overexpressed in many types of cancer and is associated with tumor progression and metastasis. By inhibiting CAIX, 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and metastasis.
Biochemical and physiological effects:
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has been shown to decrease the pH of the tumor microenvironment, which can lead to increased cell death and decreased tumor growth. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has also been shown to decrease the expression of genes involved in cell survival and proliferation, as well as increase the expression of genes involved in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has several advantages for lab experiments. It is a potent and selective inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid is also stable in solution and has a long half-life, which allows for accurate and reproducible experiments. However, 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has some limitations. It is a sulfonamide derivative, which can lead to off-target effects. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid. One area of focus is the development of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid analogs with improved potency and selectivity. Another area of focus is the investigation of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the role of CAIX in other diseases, such as hypoxia-related diseases and metabolic disorders, could be studied using 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid as a tool. Finally, the potential use of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid as a diagnostic tool for cancer could be explored.
Synthesemethoden
The synthesis of 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid involves the reaction of 4-methylpyrazole with 3-bromo-propylsulfonyl chloride, followed by the reaction of the resulting intermediate with glycine. This method yields 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid with a purity of over 99% and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has been investigated for its potential anticancer activity. In vitro studies have shown that 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits the growth and survival of cancer cells, especially those that overexpress CAIX. 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In vivo studies have demonstrated that 2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid inhibits tumor growth and metastasis in mouse models of cancer.
Eigenschaften
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-4-12(7-9(13)14)17(15,16)8-5-10-11(2)6-8/h5-6H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBROLNBXDFEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)

![N-[(2,5-difluorophenyl)methyl]-2-methyl-2-phenylpropan-1-amine](/img/structure/B7576177.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
![3-[(3-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576197.png)
![3-[(4-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576202.png)

![2-[Naphthalen-2-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576206.png)
![3-[(2-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576213.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576215.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576226.png)
![2-[(2,6-Dichlorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576234.png)